molecular formula C20H19NO B11834282 11-phenoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline CAS No. 7163-54-4

11-phenoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline

Cat. No.: B11834282
CAS No.: 7163-54-4
M. Wt: 289.4 g/mol
InChI Key: VHGPVVDFPDHNJF-UHFFFAOYSA-N
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Description

11-Phenoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline is a tricyclic heterocyclic compound featuring a cycloheptane ring fused to a quinoline core, with a phenoxy substituent at position 11. This structural motif is critical for its physicochemical and biological properties.

Properties

CAS No.

7163-54-4

Molecular Formula

C20H19NO

Molecular Weight

289.4 g/mol

IUPAC Name

11-phenoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline

InChI

InChI=1S/C20H19NO/c1-3-9-15(10-4-1)22-20-16-11-5-2-6-13-18(16)21-19-14-8-7-12-17(19)20/h1,3-4,7-10,12,14H,2,5-6,11,13H2

InChI Key

VHGPVVDFPDHNJF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C3=CC=CC=C3N=C2CC1)OC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-phenoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenoxy-substituted aniline with a cycloheptanone derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

11-phenoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the saturation of the ring structure.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structural Characteristics

The compound features a bicyclic framework that includes a phenoxy group and a tetrahydroquinoline core. Its molecular formula is C14H17N2C_{14}H_{17}N_2 with a molar mass of approximately 289.37 g/mol. The phenoxy group enhances its chemical reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.

Pharmacological Applications

1. Anti-inflammatory Properties
Research indicates that 11-phenoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline exhibits anti-inflammatory effects. It has been studied for its ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

2. Neuroprotective Effects
The compound has shown promise in influencing neurotransmitter systems, suggesting possible neuroprotective effects. This makes it a candidate for further investigation in neuropharmacology, particularly in the context of neurodegenerative diseases .

3. Antimicrobial Activity
There is emerging evidence that derivatives of this compound may possess antimicrobial properties. Its structural features allow it to interact effectively with microbial targets, which could lead to the development of new antimicrobial agents .

Case Studies and Research Findings

Recent studies have highlighted the potential of quinoline derivatives in various therapeutic areas:

  • Antimalarial and Virucidal Agents : A study synthesized new quinoline derivatives that exhibited significant larvicidal and pupicidal properties against malaria and dengue vectors. This demonstrates the broader applicability of quinoline structures in combating vector-borne diseases .
  • Neuropharmacological Investigations : Research has focused on the modulation of neurotransmitter systems by quinoline derivatives, including those structurally related to this compound. These studies suggest potential uses in treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 11-phenoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on Physicochemical Properties

Table 1: Key Physicochemical Properties of Cycloheptaquinoline Derivatives
Compound Name Substituent (Position 11) Melting Point (°C) IR ν (cm⁻¹) Key NMR Shifts (δ, ppm) Reference
11-Phenyl Phenyl 109–110 3054 (C-H aromatic) 8.03 (d, J=8.3 Hz, 1H, quinoline)
11-Pyrrolidin-1-yl Pyrrolidinyl N/A N/A N/A
11-Piperidin-1-yl Piperidinyl N/A N/A N/A
2-Fluoro-11-carboxylic acid Carboxylic acid N/A N/A 8.28 (d, J=8.4 Hz, 1H, quinoline)
4-Methyl-11-amine Methyl, amine N/A 2925 (C-H stretch) 2.77 (s, 3H, CH3)

Key Observations :

  • 2-Fluoro-11-carboxylic acid exhibits distinct NMR shifts (δ 8.28 ppm) due to electron-withdrawing effects of fluorine and carboxylic acid groups .

Key Observations :

  • Diarylated derivatives (e.g., 4e) show potent anticancer activity due to electron-withdrawing groups (trifluoromethoxy), enhancing target interactions .
  • Pyrrolidinyl/piperidinyl substituents are critical for H3 receptor antagonism, with piperidinyl derivatives showing higher potency (IC50: 5–50 nM) due to improved receptor fit .
  • The phenoxy group’s bulk and polarity may modulate activity in both anticancer and receptor-targeting contexts, though direct data is needed for confirmation.

Biological Activity

11-Phenoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline (CAS No. 7163-54-4) is a bicyclic compound with significant pharmacological potential. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H19NO
  • Molecular Weight : 289.37 g/mol
  • Density : 1.148 g/cm³ (predicted)
  • Melting Point : 128-129 °C
  • Boiling Point : 444.4 °C (predicted)
  • Acidity (pKa) : 6.50 (predicted)

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the realms of neuropharmacology and oncology.

  • Antidepressant Activity :
    • A comparative study highlighted the structure-activity relationship of tetrahydroquinolines, suggesting that modifications can enhance their antidepressant effects. The compound may act through modulation of neurotransmitter systems similar to known antidepressants like amitriptyline and imipramine .
  • Anticancer Potential :
    • The compound has shown promise in inhibiting angiogenesis, a critical process in tumor growth and metastasis. Studies indicate that tetrahydrocarbazoles can inhibit vascular endothelial growth factor (VEGF), which plays a significant role in cancer progression .
  • Neuroprotective Effects :
    • Research has suggested neuroprotective properties due to its ability to modulate oxidative stress pathways. This could be beneficial in treating neurodegenerative diseases .

The biological activity of this compound is believed to involve several mechanisms:

  • Monoamine Reuptake Inhibition : Similar to traditional antidepressants, it may inhibit the reuptake of serotonin and norepinephrine.
  • VEGF Inhibition : By blocking VEGF signaling pathways, it can potentially reduce tumor vascularization and growth.

Case Studies

StudyFindings
Comparative Study on Tetrahydroquinolines Demonstrated antidepressant effects comparable to established drugs like amitriptyline.
Angiogenesis Inhibition Showed significant inhibition of VEGF in vitro, suggesting potential as an anticancer agent.
Neuroprotection Research Indicated protective effects against oxidative stress in neuronal cell lines.

Q & A

Basic Question

  • ¹H NMR :
    • Aromatic Protons : Multiplets in δ 6.8–8.2 ppm for quinoline and phenoxy aromatic protons.
    • Aliphatic Protons : Signals for tetrahydro ring protons (δ 1.5–3.0 ppm) and methine/methylene groups adjacent to nitrogen (δ 3.5–4.5 ppm) .
  • MS (ESI) : Molecular ion peaks [M+H]⁺ matching the molecular formula (e.g., C₂₀H₂₂N₂O for a phenoxy derivative). Fragmentation patterns should confirm loss of the phenoxy group (e.g., m/z 280 → 160) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can resolve bond lengths and angles (e.g., C–N bond ~1.34 Å) .

What strategies can be employed to achieve regioselective functionalization of the cyclohepta[b]quinoline core, particularly at the 11-position?

Advanced Question
Regioselectivity is influenced by electronic and steric factors:

  • Directing Groups : Use electron-withdrawing groups (e.g., nitro) at specific positions to direct electrophilic substitution to the 11-site.
  • Metal-Catalyzed Coupling : Employ palladium-catalyzed Buchwald-Hartwig amination or Suzuki-Miyaura coupling for aryl/heteroaryl introduction .
  • Computational Guidance : DFT calculations predict reactive sites by analyzing Fukui indices or electrostatic potential maps .

Example : Substituting pyrrolidin-1-yl () vs. piperidin-1-yl () at the 11-position alters steric bulk, affecting reaction rates and yields.

How do computational methods (e.g., molecular docking) aid in predicting the biological activity of this compound derivatives?

Advanced Question

  • Molecular Docking : Simulate binding affinity to target proteins (e.g., kinases) using software like AutoDock Vina. For example, the phenoxy group may occupy hydrophobic pockets, while the quinoline core interacts with catalytic residues .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~4.9 for similar derivatives, indicating moderate lipophilicity) .

Advanced Question

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded spectra (e.g., distinguishing tetrahydro ring protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas with <5 ppm error.
  • Single-Crystal XRD : Resolve bond angles and stereochemistry, as demonstrated for chloroquinoline derivatives .

How can researchers design experiments to evaluate the stability of 11-phenoxy-cyclohepta[b]quinoline under physiological conditions?

Advanced Question

  • pH Stability Studies : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC at 0, 24, and 48 hours.
  • Light/Oxidation Stress : Expose to UV light (ICH Q1B guidelines) or H₂O₂ to assess photolytic/oxidative degradation.
  • Metabolic Stability : Use liver microsomes to measure half-life (t₁/₂) and identify metabolites via LC-MS/MS .

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